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Compound of Interest

5-Fluoro-2-methoxy-4-
Compound Name:
methylbenzoic acid

cat. No.: B13608609

Executive Summary: The Scaffold Architecture

In modern medicinal chemistry, the 5-Fluoro-2-methoxy-4-methylbenzoic acid scaffold
represents a highly specific "push-pull" electronic system. The interplay between the electron-
donating methoxy group (EDG) at the ortho position and the electron-withdrawing fluorine
(EWG) at the meta position creates a unigue electrostatic potential map, making this molecule
a critical intermediate for next-generation kinase inhibitors and non-steroidal anti-inflammatory
drugs (NSAIDSs).

For the analytical scientist, the challenge lies not in identifying the functional groups, but in
rigorously proving the regiochemistry. With a tetra-substituted benzene ring, distinguishing this
specific isomer from its congeners (e.g., 4-fluoro-2-methoxy-5-methylbenzoic acid) requires a
mastery of scalar coupling analysis, particularly

C interactions.

This guide provides a self-validating protocol to confirm the structure of CAS 1427395-52-5
with absolute certainty.
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Molecular Architecture & Theoretical Properties

Before initiating wet-lab protocols, we must establish the theoretical baseline to which our
experimental data will be compared.

Property Value | Characteristic Structural Implication

Unsaturation Number =5

Formula

(Benzene + Carbonyl)
Mol.[1][2][3][4] Weight 184.16 g/mol Monoisotopic Mass: 184.0536

Acidic strength modulated by
pKa (Calc) ~3.8 5-F (-l effect) and 2-OMe (+M

effect).

Moderate lipophilicity; suitable
LogP ~2.1

for Reverse Phase HPLC.

Potential for intramolecular H-
H-Bonding 1 Donor / 4 Acceptors bond (COOH

OMe).

Electronic Environment Analysis

The 2-methoxy group exerts a strong mesomeric donation (+M) to positions 3 and 5, while the
5-fluorine atom exerts a strong inductive withdrawal (-1). This creates a shielded environment
for the proton at C3 and a deshielded, inductively perturbed environment for the proton at C6.

Comprehensive Spectroscopic Characterization
NMR Elucidation Strategy (The "Smoking Gun")

The definitive proof of this structure relies on the Spin-Spin Coupling Constants (

) involving the fluorine nucleus.[4] Unlike standard proton NMR, where chemical shift is the
primary indicator, here we use the magnitude of

to map the distance between the fluorine and the remaining aromatic protons.
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Predicted
H NMR Profile (DMSO-d

, 400 MHZz)

The molecule possesses two aromatic protons: H3 and H6.
e H6 (The Ortho-Coupled Proton):
o Position: Para to the COOH, Ortho to the Fluorine.

o Signal: Doublet (
).

o Coupling:
(Three-bond coupling).

o Magnitude:8.0 — 12.0 Hz.

o Shift: ~7.4 — 7.6 ppm (Deshielded by COOH and F).
e H3 (The Meta-Coupled Proton):

o Position: Meta to the Fluorine, Ortho to the Methoxy.

o Signal: Doublet (

)
o Coupling:
(Four-bond coupling).

o Magnitude:5.0 — 7.0 Hz.

o Shift: ~6.8 — 7.0 ppm (Shielded by OMe).
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Critical Validation Step: If you observe two singlets, your regioisomer is incorrect (likely the 4-
fluoro-5-methyl isomer where protons are para to F). If you observe two large doublets (>8Hz),
the protons are likely both ortho to F. The specific pattern of one large coupling (

) and one medium coupling (

) is the fingerprint of the 1,2,4,5-substitution pattern.
C NMR &

F Decoupling

To confirm the carbon backbone, observe the C-F coupling constants:
e C5 (Ipso):

Hz (Doublet).
e C4/C6 (Ortho):

Hz.

e C1/C3 (Meta):

Hz.

Mass Spectrometry Fragmentation Logic
Using HRMS (ESI-), the parent ion

will be observed at m/z 183.046.

Fragmentation Pathway:

o Decarboxylation: Loss of

(
).

o Demethylation: Loss of
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radical from the methoxy group (often observed in radical cations) or loss of

(formaldehyde) via rearrangement.

¢ Fluorine Retention: The C-F bond is strong; fragments retaining the fluorine atom (mass shift
of 19 Da relative to non-fluorinated analogs) confirm the halogen's presence on the core.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the regioisomerism using NMR

data.

Two Singlets

(J ~ 0 Hz)

Unknown Fluorinated

Benzoic Acid Derivative

Count Aromatic Protons
(Integration)

;

2 Aromatic Protons Found

Analyze 19F-1H Coupling Constants (J)

No Coupling Ortho/Ortho

One Large (d, J=10Hz)
One Medium (d, J=6Hz)

Two Large Doublets
(J>8Hz)

REJECT:

REJECT: CONFIRMED:

Protons are Para to F Both Protons Ortho to F 5-Fluoro-2-methoxy-4-methyl
(Likely 2,5-subst)

(Likely 2,6-difluoro core) Isomer Identified

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13608609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: NMR decision tree for distinguishing the 5-fluoro-2-methoxy-4-methyl isomer from
other congeners based on H-F coupling constants.

Experimental Protocols
HPLC Purity Analysis Method

This method is designed to separate the target acid from potential de-methylated impurities (5-
fluoro-2-hydroxy...) or regioisomers.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pum).

» Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving
peak shape).

» Mobile Phase B: Acetonitrile.
o Gradient:
o 0-2 min: 5% B (Isocratic hold)
o 2-15 min: 5%
95% B (Linear ramp)

o 15-18 min: 95% B (Wash)
e Flow Rate: 1.0 mL/min.
e Detection: UV @ 210 nm (general) and 254 nm (aromatic).

o Expected Retention: The target compound (OMe, Me) is less polar than the hydroxy-impurity
but more polar than the non-fluorinated analog. Expect elution at ~60-70% B.

Crystal Habit & Solubility

o Appearance: Typically an off-white to pale yellow crystalline powder.
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 Solubility:
o High: DMSO, Methanol, Ethyl Acetate.
o Low: Water (acidic pH), Hexanes.
o Protocol: For NMR, dissolve ~10 mg in 0.6 mL DMSO-d
. Ensure complete dissolution to avoid line broadening.
Synthesis Context (Reverse Engineering)
Understanding the synthesis aids in impurity profiling. This molecule is typically accessed via:

» Electrophilic Fluorination: Fluorination of 2-methoxy-4-methylbenzoic acid using Selectfluor.
Impurity Risk: Regioisomers fluorinated at position 3.[1]

« Lithiation/Carboxylation: Lithiation of 1-fluoro-4-methoxy-2-methylbenzene followed by
guench. Impurity Risk: Unreacted starting material.

By monitoring for these specific impurities using the HPLC method above, you ensure the
integrity of the building block for downstream applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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